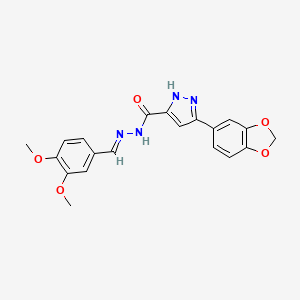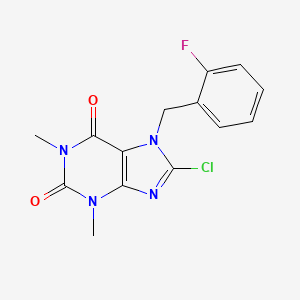![molecular formula C22H27N5O B11650786 N'-[(E)-1H-indol-3-ylmethylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide](/img/structure/B11650786.png)
N'-[(E)-1H-indol-3-ylmethylidene]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide compound under specific reaction conditions. The process may include steps such as:
Formation of the Indole Derivative: This can be achieved through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Condensation Reaction: The indole derivative is then reacted with a hydrazide compound in the presence of a suitable catalyst and solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Serotonin: A neurotransmitter with an indole core structure.
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-5-(2-METHYLBUTAN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other indole derivatives
Properties
Molecular Formula |
C22H27N5O |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C22H27N5O/c1-4-22(2,3)15-9-10-19-17(11-15)20(26-25-19)21(28)27-24-13-14-12-23-18-8-6-5-7-16(14)18/h5-8,12-13,15,23H,4,9-11H2,1-3H3,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
RDWUKWVUSWOXSG-ZMOGYAJESA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11650712.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B11650725.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-nitrobenzamide](/img/structure/B11650747.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)
![N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)

![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B11650778.png)
![(6Z)-5-imino-6-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650779.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B11650789.png)
![8-Phenoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11650791.png)
